Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate
Overview
Description
Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate is a quinoline derivative with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol . Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate typically involves the reaction of anthranilic acid derivatives with appropriate reagents under specific conditions . One common method involves the cyclization of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include quinoline derivatives with modified functional groups .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an antimicrobial and anticancer agent . Industrial applications include its use as an intermediate in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by inhibiting key enzymes and interfering with cellular processes . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate can be compared with other quinoline derivatives such as 4-hydroxy-2-quinolones and 4-methylquinoline . These compounds share similar structural features but may differ in their biological activities and applications . The unique combination of functional groups in this compound contributes to its distinct properties and potential therapeutic benefits .
Properties
IUPAC Name |
methyl 7-methoxy-8-methyl-4-oxo-1H-quinoline-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7-11(17-2)5-4-8-10(15)6-9(13(16)18-3)14-12(7)8/h4-6H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIDBMGSTFQIQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=CC2=O)C(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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